molecular formula C26H24F3N3O4 B11499762 1-(furan-2-ylmethyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

1-(furan-2-ylmethyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B11499762
M. Wt: 499.5 g/mol
InChI Key: HLCIJUNESBWBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include the formation of the furan ring, the pyrazole ring, and the indole ring, followed by their subsequent coupling. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE include:

Properties

Molecular Formula

C26H24F3N3O4

Molecular Weight

499.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione

InChI

InChI=1S/C26H24F3N3O4/c1-15-20(22(34)32(30-15)16-8-5-4-6-9-16)25(26(27,28)29)21-18(12-24(2,3)13-19(21)33)31(23(25)35)14-17-10-7-11-36-17/h4-11,30H,12-14H2,1-3H3

InChI Key

HLCIJUNESBWBKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)CC5=CC=CO5)C(F)(F)F

Origin of Product

United States

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